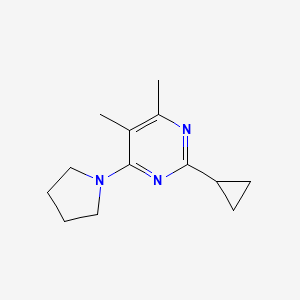![molecular formula C18H21N7 B6456651 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2548976-23-2](/img/structure/B6456651.png)
2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C18H21N7 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.18584370 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in numerous cellular signaling processes .
Result of Action
Similar compounds have shown promising anticancer activity .
Biochemical Analysis
Biochemical Properties
For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it’s plausible that 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile might interact with similar biomolecules, affecting their function and the biochemical reactions they are involved in.
Cellular Effects
The cellular effects of this compound are yet to be fully explored. Given the known effects of similar compounds, it’s possible that this compound could influence various cellular processes. For example, some pyrimidine derivatives have shown cytotoxic activities against certain cell lines, indicating that they could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar compounds, it’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Cyclopropyl groups, which are part of this compound’s structure, have been found to undergo NADPH-dependent oxidation, forming both hydroxylated metabolites and multiple GSH conjugates .
Subcellular Localization
The prediction of protein subcellular localization is a well-studied topic in bioinformatics due to its relevance in proteomics research . Future studies could potentially use similar methodologies to predict the subcellular localization of this compound.
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-12-13(2)21-16(14-3-4-14)23-17(12)24-7-9-25(10-8-24)18-20-6-5-15(11-19)22-18/h5-6,14H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETUKKPJFQVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456568.png)

![4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456582.png)
![4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6456612.png)
![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6456615.png)
![4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456618.png)
![2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6456620.png)
![3-cyclopropyl-1-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456626.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456634.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456639.png)
![4-(difluoromethyl)-2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6456643.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456669.png)
![4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456681.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456682.png)
